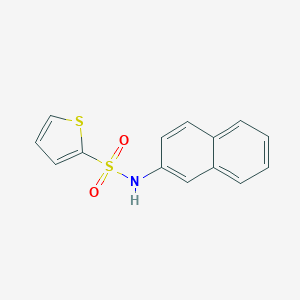
2-Thiophenesulfonamide, N-2-naphthalenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenesulfonamide, N-2-naphthalenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound belongs to the family of sulfonamides, which are known for their diverse biological activities.
Mechanism Of Action
The mechanism of action of 2-Thiophenesulfonamide, N-2-naphthalenyl- is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the development of neurodegenerative diseases.
Biochemical And Physiological Effects
Studies have shown that 2-Thiophenesulfonamide, N-2-naphthalenyl- has a significant impact on various biochemical and physiological processes in the body. For example, this compound has been shown to inhibit the activity of certain enzymes that are involved in the synthesis of DNA and RNA, which are essential for the growth and proliferation of cancer cells. Additionally, it has been reported to modulate the activity of certain neurotransmitters in the brain, which are involved in the development of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Thiophenesulfonamide, N-2-naphthalenyl- in lab experiments is its high potency and selectivity towards certain enzymes and proteins. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for the research and development of 2-Thiophenesulfonamide, N-2-naphthalenyl-. One potential area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new derivatives of 2-Thiophenesulfonamide, N-2-naphthalenyl- with improved pharmacological properties is also an area of interest for future research.
Synthesis Methods
The synthesis of 2-Thiophenesulfonamide, N-2-naphthalenyl- can be achieved through various methods, including the reaction of 2-Aminothiophenol with N-(2-bromoethyl)naphthalen-2-amine in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound in good yield and purity.
Scientific Research Applications
2-Thiophenesulfonamide, N-2-naphthalenyl- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
CAS RN |
53442-48-1 |
|---|---|
Product Name |
2-Thiophenesulfonamide, N-2-naphthalenyl- |
Molecular Formula |
C14H11NO2S2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-naphthalen-2-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C14H11NO2S2/c16-19(17,14-6-3-9-18-14)15-13-8-7-11-4-1-2-5-12(11)10-13/h1-10,15H |
InChI Key |
BRVPGRSZFMGAPH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



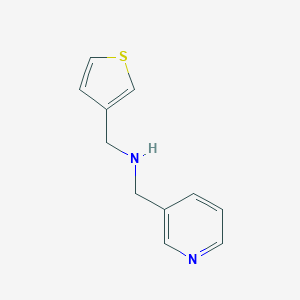
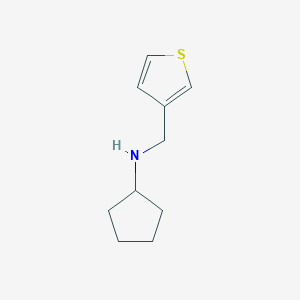
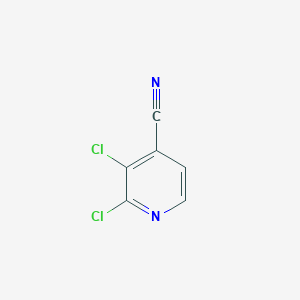
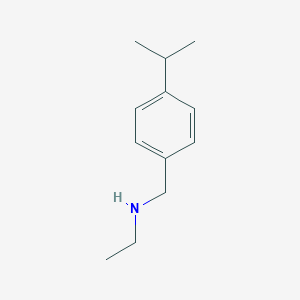
![2-[(2-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183650.png)
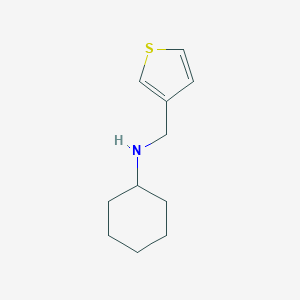
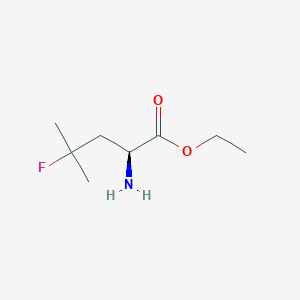
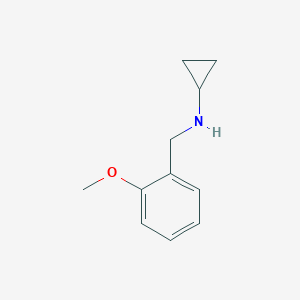
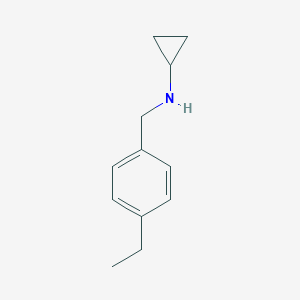
![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine](/img/structure/B183660.png)
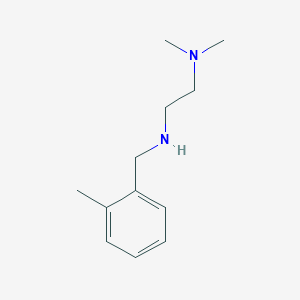
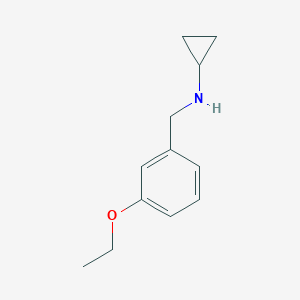
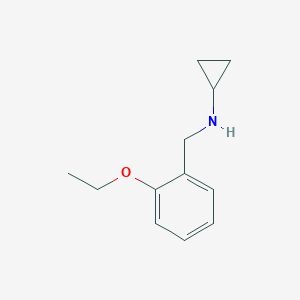
![2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B183667.png)